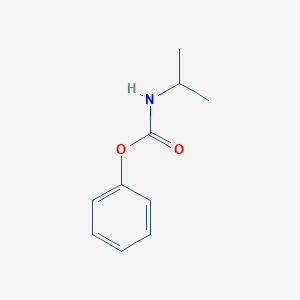

(1-Methylethyl)carbamic Acid Phenyl Ester

Description

The exact mass of the compound phenyl N-isopropylcarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Methylethyl)carbamic Acid Phenyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylethyl)carbamic Acid Phenyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-propan-2-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307262 |

Source

|

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17614-10-7 |

Source

|

| Record name | 17614-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methylethyl)carbamic Acid Phenyl Ester

Abstract

(1-Methylethyl)carbamic acid phenyl ester, also known as Phenyl N-isopropylcarbamate, is a significant organic compound featuring a carbamate functional group. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and analytical characterization. The carbamate moiety is a key structural motif in numerous therapeutic agents and approved drugs, primarily due to its high chemical and proteolytic stability, as well as its ability to enhance cell membrane permeability.[1][2][3] This document serves as a foundational resource for professionals in research and drug development, offering detailed protocols and expert insights to facilitate its application in the laboratory and beyond.

Introduction and Significance

The carbamate functional group, an amide-ester hybrid, is a cornerstone in medicinal chemistry and organic synthesis.[2] Its unique properties, including the ability to act as a peptide bond surrogate, contribute to the metabolic stability of drug candidates.[2][4] (1-Methylethyl)carbamic acid phenyl ester is a specific derivative that serves as a valuable intermediate and building block. Its structure allows for diverse chemical modifications at both the nitrogen and oxygen termini, providing a versatile scaffold for developing novel bioactive molecules and modulating pharmacokinetic properties.[4][5] Understanding the fundamental characteristics of this compound is paramount for its effective utilization in the synthesis of complex pharmaceuticals and other specialty chemicals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, application in reactions, and purification. The key properties of (1-Methylethyl)carbamic acid phenyl ester are summarized below.

| Property | Value | Source(s) |

| CAS Number | 122-42-9 | [6][7][8] |

| Alternate CAS | 17614-10-7 | [8][9] |

| Molecular Formula | C₁₀H₁₃NO₂ | [6][7][8] |

| Molecular Weight | 179.22 g/mol | [6][7][8] |

| Appearance | White to off-white crystalline solid | [10][11][12] |

| Melting Point | 87-90 °C | [7][10][12] |

| Solubility | Soluble in most organic solvents. Water solubility: 250 mg/L at 20°C. | [10] |

| Density | 1.09 g/cm³ at 20°C | [12] |

| logP (Octanol/Water) | 2.60 | [12] |

Synthesis and Purification

The synthesis of (1-Methylethyl)carbamic acid phenyl ester is typically achieved through the reaction of a haloformate with an amine. A reliable and scalable method involves the reaction of isopropyl chloroformate with aniline in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis Pathway

The following diagram illustrates the general synthetic route.

Caption: Synthesis of Phenyl N-isopropylcarbamate.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for carbamate synthesis.[13][14]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aniline (1.0 eq) and a suitable solvent such as dichloromethane or toluene.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Base Addition: Add a base, such as triethylamine (1.1 eq), to the stirred solution.

-

Reagent Addition: Add isopropyl chloroformate (1.05 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of unwanted side products.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with 1N HCl to remove any unreacted aniline, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude solid product in a minimum amount of a hot solvent system, such as ethanol/water or hexanes/ethyl acetate. The ideal solvent system is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Stability

The reactivity of phenyl carbamates is centered around the carbamate linkage. They exhibit good chemical stability but can undergo specific transformations under certain conditions.

-

Hydrolysis: Carbamates can be hydrolyzed to the corresponding amine, alcohol (phenol in this case), and carbon dioxide under acidic or basic conditions. The stability is generally greater than that of corresponding esters.

-

Reactivity with Nucleophiles: The carbamate group can react with strong nucleophiles. For instance, primary amine-derived phenyl carbamates are known to react with other amines to form ureas, proceeding through an isocyanate intermediate under basic conditions.[15][16][17] This chemoselective reactivity is a key feature in synthetic applications.

-

Thermal Stability: The compound is stable at room temperature.[10] At elevated temperatures, carbamates can decompose.

The diagram below outlines the key reactivity pathways.

Caption: Key reactivity pathways for phenyl carbamates.

Analytical Characterization

Confirming the identity and purity of the synthesized (1-Methylethyl)carbamic acid phenyl ester requires a combination of spectroscopic techniques.

Quality Control Workflow

The following workflow ensures a comprehensive analysis of the final product.

Caption: Analytical workflow for product validation.

Expected Spectroscopic Data

Interpreting spectroscopic data is a critical skill. Below are the expected key signals for (1-Methylethyl)carbamic acid phenyl ester based on its structure and data for analogous compounds.[18][19][20][21]

| Technique | Expected Signals |

| ¹H NMR | ~7.4-7.0 ppm: Multiplets corresponding to the aromatic protons of the phenyl group. ~6.5 ppm: A broad singlet for the N-H proton. ~4.0 ppm: A septet for the isopropyl C-H proton. ~1.2 ppm: A doublet for the two methyl groups of the isopropyl moiety. |

| ¹³C NMR | ~153 ppm: Carbonyl carbon of the carbamate. ~151 ppm: Aromatic carbon attached to the oxygen. ~129, 125, 121 ppm: Other aromatic carbons. ~45 ppm: Isopropyl C-H carbon. ~22 ppm: Isopropyl methyl carbons. |

| FT-IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretching vibration. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2980 cm⁻¹: Aliphatic C-H stretching. ~1720 cm⁻¹: Strong C=O (carbonyl) stretching of the carbamate. ~1540 cm⁻¹: N-H bending and C-N stretching. ~1220 cm⁻¹: C-O stretching. |

| Mass Spec (EI) | m/z 179: Molecular ion peak (M⁺). m/z 93: Fragment corresponding to the loss of the isopropoxycarbonyl group, leaving an aniline fragment. m/z 43: Fragment corresponding to the isopropyl cation. |

Applications in Research and Drug Development

The carbamate linkage is integral to a wide array of therapeutic agents.[1][3] While (1-Methylethyl)carbamic acid phenyl ester is primarily an intermediate, its structural motifs are relevant in several areas:

-

Prodrug Design: The carbamate group can be used to mask polar functional groups (like phenols or amines) in a parent drug, improving its lipophilicity and oral bioavailability. The carbamate then undergoes enzymatic or chemical hydrolysis in vivo to release the active drug.[5]

-

Enzyme Inhibition: The carbamate moiety can act as a transition-state analog or a directed binding group for various enzymes, including proteases and esterases.[4]

-

Peptidomimetics: Due to its stability against proteolysis compared to a standard amide bond, the carbamate linkage is an effective peptide bond isostere in the design of peptide-based drugs.[2][4]

-

Agrochemicals: Phenylcarbamates, including the closely related Propham (isopropyl N-phenylcarbamate), have been widely used as herbicides and plant growth regulators.[10][12]

Safety and Handling

Proper safety precautions are mandatory when handling any chemical reagent.

-

Hazard Classification: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[10][22][23]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[11][22]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[22]

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 256-258. [Link]

- Various Authors. (2025). Application of organic carbamates in drug design. Part 1: Anticancer agents. Recent reports.

-

Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 44861–44868. [Link]

-

PrepChem. (n.d.). Synthesis of isopropyl N-phenylcarbamate. PrepChem.com. [Link]

-

Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 283-295. [Link]

-

Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

ChemBK. (2024). isopropyl N-phenylcarbamate. ChemBK.com. [Link]

-

Cheméo. (n.d.). Chemical Properties of Carbamic acid, phenyl-, 1-methylethyl ester (CAS 122-42-9). Chemeo.com. [Link]

-

Thompson, C. D., et al. (1998). Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate. Chemical Research in Toxicology, 11(1), 66-73. [Link]

-

NIST. (n.d.). Carbamic acid, phenyl-, 1-methylethyl ester. NIST Chemistry WebBook. [Link]

- Allen, E. M. (1952). U.S. Patent No. 2,615,916. U.S.

- Material Safety Data Sheet. (n.d.). Generic MSDS provider.

-

Organic Syntheses. (n.d.). Preparation of Isopropyl 2-diazoacetyl(phenyl)carbamate. NIH National Library of Medicine. [Link]

-

PubChem. (n.d.). Propham. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Method of obtaining phenyl carbamates.

-

ResearchGate. (n.d.). Preparation of Isopropyl 2-Diazoacetyl(Phenyl)Carbamate. ResearchGate. [Link]

-

Royal Society of Chemistry. (2020). Supporting Information. RSC.org. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy. YouTube. [Link]

-

PubChem. (n.d.). Methyl phenylcarbamate. National Center for Biotechnology Information. [Link]

-

PubChem. (2017). Spectral Information in PubChem. PubChem Blog. [Link]

- General Chemistry Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Carbamic acid, phenyl-, 1-methylethyl ester (CAS 122-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Carbamic acid, phenyl-, 1-methylethyl ester [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. (1-Methylethyl)carbamic Acid-d7 Phenyl Ester [lgcstandards.com]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents [patents.google.com]

- 15. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra- n-butylammonium Fluoride Deprotection Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rsc.org [rsc.org]

- 19. m.youtube.com [m.youtube.com]

- 20. lehigh.edu [lehigh.edu]

- 21. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 22. fishersci.com [fishersci.com]

- 23. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

An In-Depth Technical Guide on the Cellular Mechanism of Action of Isopropyl N-phenylcarbamate (Propham) in Plants

<

Abstract

Isopropyl N-phenylcarbamate (IPC), commonly known as propham, is a widely utilized herbicide and plant growth regulator belonging to the carbamate chemical family. Its primary mode of action resides in the disruption of microtubule-dependent processes within plant cells, leading to a cascade of cytological and physiological effects that ultimately inhibit plant growth and development. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying IPC's activity, intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and plant biology. The document delves into the specific interactions of IPC with microtubule organization, its profound impact on cell division (mitosis), and the consequential macroscopic effects on plant morphology. Furthermore, this guide furnishes detailed experimental protocols for investigating these mechanisms, presents quantitative data on IPC's effects, and includes visual diagrams to elucidate complex cellular pathways and workflows.

Introduction: Isopropyl N-phenylcarbamate (Propham) - A Mitotic Disrupter

Isopropyl N-phenylcarbamate (Propham) is a selective herbicide and plant growth retardant primarily used for the control of annual grasses and some broad-leaf weeds.[1] Its efficacy stems from its ability to interfere with fundamental cellular processes, most notably cell division.[2][3] Unlike other classes of herbicides that target processes like photosynthesis or amino acid synthesis, propham's mechanism is centered on the disruption of the plant cytoskeleton, specifically the microtubules.[4] This disruption leads to a range of observable effects in susceptible plants, including stunted growth, swelling of root tips and coleoptiles, and ultimately, lethality.[5][6] Understanding the precise molecular interactions and the subsequent cellular consequences is crucial for optimizing its use, developing new herbicidal compounds, and investigating potential resistance mechanisms in plants.

The Core Mechanism: Disruption of Microtubule Organization and Function

The primary target of Isopropyl N-phenylcarbamate in plant cells is the microtubule network. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing critical roles in cell division, cell expansion, and intracellular transport.[7] Propham exerts its effects not by directly depolymerizing existing microtubules, but by altering their organization and function.[8][9]

Interaction with Microtubule Organizing Centers (MTOCs)

Evidence suggests that propham's primary site of action is the microtubule-organizing centers (MTOCs).[9][10] MTOCs are structures that nucleate and organize microtubules within the cell. In plant cells, these include the nuclear envelope and cortical sites. Propham treatment leads to the fragmentation and splitting of spindle poles, which are critical MTOCs during mitosis.[9] This disruption results in the formation of abnormal, multipolar spindles.[8][11]

Effects on the Mitotic Spindle

The most dramatic and well-documented effect of propham is its impact on the mitotic spindle. During mitosis, the spindle apparatus, composed of microtubules, is responsible for the precise segregation of chromosomes into two daughter cells.[12] Propham disrupts the parallel alignment of spindle microtubules, causing them to become disorganized and splayed.[8] This leads to a failure of proper chromosome alignment at the metaphase plate and subsequent segregation during anaphase.[5] The result is mitotic arrest, where cells are unable to complete cell division.[8][13]

Downstream Cellular Consequences

The disruption of microtubule function by propham triggers a cascade of downstream cellular events:

-

Mitotic Arrest: Cells treated with propham are often arrested in metaphase, unable to proceed to anaphase due to the malformed spindle.[5][13] This leads to an accumulation of cells in the mitotic phase of the cell cycle.

-

Formation of Multinucleate Cells: Following mitotic arrest, cells may exit mitosis without proper cytokinesis (cell division), resulting in the formation of multinucleate cells.[5][11]

-

Polyploidy: Repeated rounds of DNA replication without cell division can lead to polyploidy, an increase in the number of chromosome sets within a cell.[11]

-

Inhibition of Cell Plate Formation: In some cases, propham can interfere with the formation of the cell plate, the structure that divides two daughter plant cells, leading to incomplete cytokinesis.[10]

-

Secondary Effects on Macromolecular Synthesis: At higher concentrations, propham can also inhibit DNA, RNA, and protein synthesis, although these are generally considered secondary effects to the primary disruption of microtubule function.[13][14]

The following diagram illustrates the proposed mechanism of action of Isopropyl N-phenylcarbamate at the cellular level.

Caption: IPC's mechanism of action in plant cells.

Experimental Methodologies for Studying IPC's Mechanism of Action

To elucidate the intricate cellular effects of Isopropyl N-phenylcarbamate, a combination of microscopic and cytometric techniques is employed. The following protocols provide a framework for investigating the impact of IPC on microtubule organization and cell cycle progression in plant cells.

Protocol: Immunofluorescence Staining of Microtubules in Plant Root Tip Cells

This protocol allows for the direct visualization of microtubule arrays within plant cells, enabling the assessment of IPC-induced disruptions.

Rationale: Immunofluorescence microscopy utilizes specific antibodies to label target proteins, in this case, tubulin, the building block of microtubules. By fluorescently tagging these antibodies, the intricate network of microtubules can be visualized under a microscope, revealing changes in their organization upon herbicide treatment. This whole-mount staining technique preserves the three-dimensional structure of the tissue, providing a more accurate representation of the cellular events.[15][16][17]

Step-by-Step Methodology:

-

Plant Material and Treatment:

-

Germinate seeds of a suitable model plant (e.g., Allium cepa, Arabidopsis thaliana) on moist filter paper in petri dishes.

-

Once roots are approximately 1-2 cm long, treat them with a range of IPC concentrations (e.g., 10 µM, 30 µM, 100 µM) dissolved in the growth medium for a specified duration (e.g., 6, 12, 24 hours). Include a solvent control (e.g., DMSO).

-

-

Fixation:

-

Excise root tips (1-2 mm) and immediately immerse them in a freshly prepared fixation buffer (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer [MTSB]) for 60 minutes at room temperature.

-

-

Cell Wall Digestion:

-

Wash the fixed root tips with MTSB.

-

Incubate the root tips in an enzyme solution containing cell wall degrading enzymes (e.g., 1% cellulase, 0.5% pectolyase in MTSB) for 30-60 minutes at 37°C to allow for antibody penetration.

-

-

Permeabilization:

-

Wash the root tips with MTSB.

-

Permeabilize the cell membranes by incubating in a solution of 1% Triton X-100 in MTSB for 30 minutes.

-

-

Immunolabeling:

-

Block non-specific antibody binding by incubating in a blocking solution (e.g., 3% bovine serum albumin [BSA] in MTSB) for 1 hour.

-

Incubate the root tips in a primary antibody solution (e.g., anti-α-tubulin monoclonal antibody) diluted in blocking solution overnight at 4°C.

-

Wash the root tips extensively with MTSB.

-

Incubate in a secondary antibody solution (e.g., goat anti-mouse IgG conjugated to a fluorophore like Alexa Fluor 488) diluted in blocking solution for 2-3 hours at room temperature in the dark.

-

Wash the root tips with MTSB.

-

-

Mounting and Visualization:

-

Mount the stained root tips on a microscope slide in an anti-fade mounting medium.

-

Visualize the microtubule arrays using a confocal laser scanning microscope.

-

The following diagram outlines the experimental workflow for immunofluorescence staining.

Caption: Immunofluorescence staining workflow.

Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol provides a quantitative method to assess the effects of IPC on cell cycle progression by measuring the DNA content of individual cells.

Rationale: Flow cytometry is a powerful technique for analyzing large populations of cells. By staining the nuclear DNA with a fluorescent dye like propidium iodide (PI), the DNA content of each cell can be measured as it passes through a laser beam.[18][19] This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M), revealing any IPC-induced cell cycle arrest.[20]

Step-by-Step Methodology:

-

Plant Material and Treatment:

-

Treat plant roots or cell suspension cultures with various concentrations of IPC as described in the previous protocol.

-

-

Protoplast Isolation:

-

Chop the treated plant tissue (e.g., root tips) in a nuclei isolation buffer.

-

Filter the suspension through a nylon mesh to remove large debris.

-

-

Staining:

-

Add RNase A to the protoplast suspension to digest RNA and prevent its staining.

-

Add propidium iodide (PI) staining solution to the suspension. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

-

Flow Cytometry Analysis:

-

Analyze the stained nuclei using a flow cytometer.

-

Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., >600 nm).

-

Generate a histogram of DNA content (fluorescence intensity) versus cell count.

-

-

Data Analysis:

-

Analyze the DNA content histogram to determine the percentage of cells in the G1 (2C DNA content), S (intermediate DNA content), and G2/M (4C DNA content) phases of the cell cycle.

-

Compare the cell cycle distribution of IPC-treated samples to the control to identify any accumulation of cells in a specific phase, indicative of cell cycle arrest.

-

Quantitative Data Summary

The effects of Isopropyl N-phenylcarbamate are concentration-dependent.[13][14] The following table summarizes typical quantitative findings from studies investigating the impact of propham on plant cells.

| Parameter | Plant Species | IPC Concentration | Observed Effect | Reference |

| Mitotic Index | Allium cepa | 10⁻¹ M to 10⁻⁴ M | Significant decrease in mitotic index. | [8] |

| Mitotic Abnormalities | Allium cepa | 10⁻¹ M to 10⁻⁴ M | Induction of multipolar anaphases and abnormal chromosome separation. | [8] |

| DNA, RNA, Protein Synthesis | Pea (Pisum sativum) root tips | 10⁻³ M | Inhibition of DNA, RNA, and protein synthesis. | [13][14] |

| DNA Synthesis | Pea (Pisum sativum) root tips | 10⁻⁵ M | No inhibition of DNA synthesis. | [13][14] |

| Mitotic Figures | Pea (Pisum sativum) root tips | 10⁻⁵ M | Induction of abnormal mitotic figures without reducing the number of dividing cells. | [13] |

| Microtubule Organization | Nicotiana sylvestris | 30 µM | Causes MTOC damage, resulting in fragmentation and splitting of spindle poles. Does not depolymerize microtubules. | [9] |

Resistance Mechanisms

While propham is an effective herbicide, some plant species and biotypes have developed resistance. Understanding these mechanisms is crucial for sustainable weed management.

-

Altered Target Site: Resistance in some cases has been linked to mutations in the genes encoding tubulin, the protein target of propham. However, studies have also shown that resistance can occur without alterations in tubulin itself.[9]

-

Enhanced Metabolism: Plants can evolve mechanisms to more rapidly detoxify the herbicide through metabolic pathways, such as glycosylation.[1]

-

Altered MTOC Proteins: Research suggests that resistance in some Nicotiana sylvestris lines correlates with the resistance of proteins within the microtubule-organizing centers (MTOCs) to IPC's action, rather than tubulin itself.[9]

The development of herbicide resistance is a complex evolutionary process involving genetic and biochemical adaptations.[21][22][23]

Conclusion

Isopropyl N-phenylcarbamate acts as a potent inhibitor of plant cell division by primarily targeting microtubule organization and function. Its interaction with microtubule-organizing centers leads to the formation of aberrant mitotic spindles, causing mitotic arrest and a cascade of cytological abnormalities, including the formation of multinucleate cells and polyploidy. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the intricate cellular mechanisms of this important herbicide. A thorough understanding of its mode of action is essential for its effective and sustainable use in agriculture and for the development of novel herbicidal compounds that can overcome emerging resistance challenges.

References

-

Rosequist, M. (1971). Effects of DMSO and Propham on Mitosis in Root Tips of Secale cereale. All Graduate Theses and Dissertations, 8273. [Link]

-

S-G, C., Bergounioux, C., & Brown, S. (1995). Bivariate flow cytometry DNA/BrdUrd analysis of plant cell cycle. Plant Physiology and Biochemistry, 33(5), 559-567. [Link]

-

Rost, T. L., & Bayer, D. E. (1976). Cell Cycle Population Kinetics of Pea Root Tip Meristems Treated with Propham. Weed Science, 24(1), 81-87. [Link]

-

Smertenko, A., & Hussey, P. J. (2014). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. In The Plant Cytoskeleton (pp. 115-139). Humana Press. [Link]

-

Hidalgo, A., Navas, P., & Garcia-Herdugo, G. (1989). Abnormal mitosis and growth inhibition in Allium cepa roots Induced by propham and chlorpropham. Cytobios, 57(228), 7-14. [Link]

-

Yemets, A. I., Stelmakh, O. R., & Blume, Y. B. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Cell Biology International, 32(7), 841-849. [Link]

-

Rost, T. L., & Bayer, D. E. (2017). Cell Cycle Population Kinetics of Pea Root Tip Meristems Treated with Propham. Weed Science, 24(1), 81-87. [Link]

-

Panteris, E., & Apostolakos, P. (2009). Whole-mount immunofluorescent staining of microtubules (green) and nuclei (blue) in various plant cells and tissues. ResearchGate. [Link]

-

Hidalgo, A., et al. (1989). Abnormal mitosis and growth inhibition in Allium cepa roots induced by propham and chlorpropham. ResearchGate. [Link]

-

Eleftheriou, E. P., & Palevitz, B. A. (1992). Ultrastructural effects of the herbicide chlorpropham (CIPC) in root tip cells of wheat. Journal of Experimental Botany, 43(3), 323-335. [Link]

-

Smertenko, A. P., & Hussey, P. J. (2015). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy, and Live Cell Imaging. Methods in Molecular Biology, 1062, 115-139. [Link]

-

Webb, M. A., & Gunning, B. E. S. (1990). Immunofluorescent staining of microtubules in plant tissues: improved embedding and sectioning techniques using polyethylene glycol (PEG) and Steedman's wax. Journal of Cell Science, 95(1), 157-165. [Link]

-

Temsch, E. M., et al. (2022). A Flow Cytometry Protocol for Measurement of Plant Genome Size Using Frozen Material. Plants, 11(15), 1957. [Link]

-

Wasteneys, G. O., & Williamson, R. E. (2004). Strategies for imaging microtubules in plant cells. Methods in Molecular Biology, 284, 1-19. [Link]

-

Jones, J. D. G., & Dangl, J. L. (2006). The plant immune system. Nature, 444(7117), 323-329. [Link]

-

Breiman, A., & Rotem, R. (2006). Determination of plant resistance to carbamate herbidical compounds inhibiting cell division and early growth by seed and plantlets bioassays. Nature Protocols, 1(4), 1833-1838. [Link]

-

Lifeasible. (n.d.). Cell Cycle Assay in Plants. [Link]

-

Bhattacharyya, B., & Wolff, J. (1992). Interaction of Prodan with tubulin. A fluorescence spectroscopic study. European Journal of Biochemistry, 204(1), 127-132. [Link]

-

Elmore, C. L. (n.d.). Cell Division Inhibitors. University of California, Davis. [Link]

-

Cook, D. E., Mesarich, C. H., & Thomma, B. P. H. J. (2015). Disease Resistance Mechanisms in Plants. Annual Review of Phytopathology, 53, 511-535. [Link]

-

Desvoyes, B., & Gutierrez, C. (2020). Tools for Assessing Cell-Cycle Progression in Plants. The Plant Cell, 32(10), 3046-3061. [Link]

-

Aman, A. S. (2023). Mechanism of Resistance in Plants. ResearchGate. [Link]

-

Hotta, T., et al. (2012). Effects of experimental conditions on microtubule dynamics. Plant and Cell Physiology, 53(1), 1-13. [Link]

-

Yemets, A. I., et al. (2008). Effects of isopropyl-N phenyl carbamate herbicide on Nicotiana microtubules and microtubule organizing centers. ResearchGate. [Link]

-

Nick, P. (2022). Plant Cell Biology – Spring 2022. Microtubules Microtubules as Targets for New Herbicides. KIT - JKIP. [Link]

-

National Center for Biotechnology Information. (n.d.). Propham. PubChem. [Link]

-

Jordan, M. A., & Wilson, L. (2004). Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. Current Medicinal Chemistry - Anti-Cancer Agents, 2(1), 1-17. [Link]

-

Ennis, W. B. (1948). Responses of Crop Plants to O-Isopropyl N-Phenyl Carbamate. Botanical Gazette, 109(4), 473-493. [Link]

-

Coss, R. A., et al. (1975). Studies on the mechanism of action of isopropyl N-phenyl carbamate. Experimental Cell Research, 92(2), 394-398. [Link]

-

Dayan, F. E., & Duke, S. O. (2010). Herbicides as Probes in Plant Biology. Weed Science, 58(4), 438-453. [Link]

-

Bilyns'ka, O. A., & Blume, Y. B. (2006). Cytogenetic effect of herbicides on plant cells. Biopolymers and Cell, 22(6), 486-491. [Link]

-

Ashton, F. M., & Crafts, A. S. (1973). Mechanisms of action of herbicides. John Wiley & Sons. [Link]

-

University of Arizona. (n.d.). Cell division inhibitors. Herbicide Symptoms - Part 1 (ACIS). [Link]

-

Yemets, A. I., et al. (2003). Nocodazole provokes an apoptosis in isopropyl-N-phenyl carbamate resistant and sensitive Nicotiana lines but in two different ways. BMC Plant Biology, 3, 3. [Link]

-

Blume, Y. B., et al. (2003). Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. Tsitologiia i genetika, 37(4), 50-61. [Link]

-

Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry. Anti-Cancer Agents, 2(1), 1-17. [Link]

-

Prota, A. E., et al. (2013). Molecular mechanism of action of microtubule-stabilizing anticancer agents. Science, 339(6119), 587-590. [Link]

-

Medical Animations. (2023, August 26). Microtubule Inhibitors Mechanism of Action [Video]. YouTube. [Link]

-

Purdue University. (n.d.). Microtubule Assembly Inhibitors. Herbicide Symptoms. [Link]

-

Kavallaris, M. (2010). Drugs That Target Dynamic Microtubules: A New Molecular Perspective. The Journal of Clinical Investigation, 120(8), 2641-2649. [Link]

-

Debona, D. G., et al. (2018). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance. Scientific Reports, 8(1), 7278. [Link]

-

Debona, D. G., et al. (2018). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance. ResearchGate. [Link]

-

Soliman, M. I., & El-Ghamery, A. A. (2015). Chromosomal and Nuclear Alterations in Root Tip Cells of Allium Cepa L. Induced by Alprazolam. Medical Archives, 69(5), 284-289. [Link]

-

Downing, K. H. (2000). Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics. Annual Review of Cell and Developmental Biology, 16, 89-111. [Link]

-

Türkoğlu, Ş. (2018). Determination of genotoxic effects of Imazethapyr herbicide in Allium cepa root cells by mitotic activity, chromosome aberration, and comet assay. Caryologia, 71(4), 346-353. [Link]

-

Orth, J. D., et al. (2012). Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction. Molecular Biology of the Cell, 23(11), 2093-2103. [Link]

Sources

- 1. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. Herbicide Symptoms - Part 1 (ACIS) [cales.arizona.edu]

- 4. bioone.org [bioone.org]

- 5. journals.uchicago.edu [journals.uchicago.edu]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 12. youtube.com [youtube.com]

- 13. Cell Cycle Population Kinetics of Pea Root Tip Meristems Treated with Propham | Weed Science | Cambridge Core [cambridge.org]

- 14. Cell Cycle Population Kinetics of Pea Root Tip Meristems Treated with Propham | Weed Science | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy, and Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Strategies for imaging microtubules in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Cycle Assay in Plants - Lifeasible [lifeasible.com]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Bivariate flow cytometry DNA/BrdUrd analysis of plant cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Disease Resistance Mechanisms in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Propham: A Comprehensive Technical Guide to its Discovery, History, and Agricultural Applications

This in-depth technical guide provides a comprehensive overview of the discovery, history, and agricultural research of propham. Designed for researchers, scientists, and professionals in drug development and agricultural science, this document delves into the foundational science, key experimental findings, and practical applications of this historically significant carbamate compound.

Introduction: A Serendipitous Discovery in Plant Growth Regulation

Propham, chemically known as isopropyl N-phenylcarbamate (IPC), holds a significant place in the history of agricultural chemistry as the first carbamate to be synthesized and identified for its herbicidal properties.[1] Its discovery in the 1940s by a team at Imperial Chemical Industries (ICI) led by W. G. Templeman marked a pivotal moment, opening the door to a new class of synthetic plant growth regulators. Initially investigated for its effects on plant growth, its potent inhibitory action on cell division in plants quickly became apparent, leading to its development as a selective herbicide and, later, a highly effective potato sprout inhibitor. This guide will trace the scientific journey of propham from its initial synthesis to its widespread use in agriculture, providing a detailed examination of its mechanism of action, toxicological profile, and environmental fate.

The Genesis of a New Class of Herbicides: Discovery and Synthesis

The discovery of propham's biological activity arose from systematic investigations into the effects of carbamate esters on plant physiology. Early research in the 1930s had begun to explore the diverse biological activities of carbamates, a class of organic compounds derived from carbamic acid.[2]

The Pioneering Work of Templeman and Sexton

Working at Imperial Chemical Industries (ICI) in the United Kingdom, W. G. Templeman and his colleague W. A. Sexton were instrumental in identifying the unique plant growth regulatory properties of propham. Their research in the early 1940s, conducted in the broader context of wartime efforts to improve agricultural productivity, led to the seminal finding that propham could selectively inhibit the growth of monocotyledonous weeds while leaving many dicotyledonous crops unharmed. This discovery was a significant breakthrough, as it offered a novel approach to weed management.

Chemical Synthesis of Propham

The synthesis of propham is a relatively straightforward chemical process involving the reaction of phenyl isocyanate with isopropyl alcohol.[3] This reaction, a nucleophilic addition of the alcohol to the isocyanate, results in the formation of the stable carbamate ester.

The overall synthesis can be broken down into two primary steps:

-

Formation of Phenyl Isocyanate: Aniline is reacted with phosgene (carbonyl dichloride) to produce phenyl isocyanate and hydrogen chloride.

-

Carbamate Ester Formation: The resulting phenyl isocyanate is then reacted with isopropyl alcohol to yield propham (isopropyl N-phenylcarbamate).

This efficient synthesis route contributed to the commercial viability of propham and its subsequent widespread adoption in agriculture.

Mechanism of Action: A Mitotic Inhibitor

Propham exerts its herbicidal and sprout-inhibiting effects by disrupting the process of mitosis, or cell division, in plants.[1] This mode of action places it in the category of mitotic inhibitors, a class of compounds that interfere with the formation and function of the mitotic spindle, an essential structure for the proper segregation of chromosomes during cell division.

Disruption of the Mitotic Spindle

The mitotic spindle is a complex assembly of microtubules that orchestrates the alignment and separation of chromosomes during mitosis. Propham's primary target is the organization of these microtubules. Unlike some other mitotic inhibitors that prevent the polymerization of tubulin (the protein subunit of microtubules), propham appears to disrupt the parallel alignment of microtubules necessary for the formation of a functional bipolar spindle.

Instead of a single, well-defined spindle, propham treatment leads to the formation of multiple, disorganized spindle poles. This results in an abnormal segregation of chromosomes, leading to the formation of aneuploid or polyploid cells and ultimately arresting cell division and plant growth.

Molecular Interactions

While the precise molecular binding site of propham on tubulin or microtubule-associated proteins is not as definitively characterized as for some other microtubule-targeting agents, experimental evidence suggests that it interferes with the functioning of microtubule organizing centers (MTOCs). This interference leads to the observed disorganization of the spindle apparatus. The disruption of the mitotic spindle is the fundamental basis for propham's efficacy as both a herbicide and a sprout inhibitor.

Applications in Agricultural Research and Practice

Propham's unique properties led to its adoption in two primary agricultural applications: as a selective pre-emergence herbicide and as a post-harvest potato sprout inhibitor.

Selective Herbicide

As a herbicide, propham is primarily effective against germinating annual grasses and some broadleaf weeds. It is absorbed through the roots of emerging seedlings, where it inhibits cell division in the growing points. Its selectivity is based on the differential susceptibility of various plant species.

Commonly Controlled Weeds:

-

Annual bluegrass (Poa annua)

-

Wild oats (Avena fatua)

-

Chickweed (Stellaria media)

Tolerant Crops:

-

Alfalfa

-

Clover

-

Sugar beets

-

Lettuce

-

Spinach

Propham is typically applied to the soil before weed emergence and requires moisture for activation and movement into the root zone of the target weeds.

Potato Sprout Inhibition

Perhaps the most significant and enduring application of propham has been in the post-harvest storage of potatoes. Potato tubers, if not stored under appropriate conditions, will begin to sprout, leading to a loss of quality and marketability. Propham effectively inhibits this sprouting by preventing cell division in the potato's "eyes" or buds.

Application Protocol for Potato Sprout Inhibition:

A common method for applying propham to stored potatoes is through a dust formulation. The following is a generalized protocol:

-

Harvest and Curing: Potatoes should be harvested and allowed to cure to heal any cuts or bruises.

-

Inspection: Remove any rotten or damaged tubers.

-

Application: Apply propham dust evenly to the potatoes as they are being loaded into storage containers or bags. A typical application rate is approximately 10 grams of propham dust per 10 kilograms of potatoes.

-

Storage: Store the treated potatoes in a dark, well-ventilated area.

Toxicological Profile

The toxicological profile of propham has been extensively studied to assess its potential risks to human health and the environment.

Mammalian Toxicity

Propham exhibits low acute toxicity in mammals. The primary mechanism of toxicity in animals is through the inhibition of acetylcholinesterase, an enzyme critical for nerve function. However, this inhibition is reversible.

| Toxicity Endpoint | Species | Value |

| Acute Oral LD50 | Rat (male) | ~5,000 mg/kg |

| Acute Oral LD50 | Rat (female) | ~4,000 mg/kg |

| Acute Dermal LD50 | Rabbit | >5,000 mg/kg |

| No-Observed-Adverse-Effect Level (NOAEL) (90-day feeding study) | Rat | 250 ppm (approx. 12.5 mg/kg/day) |

Data compiled from various sources.

Long-term studies in animals have not shown evidence of carcinogenicity.

Mammalian Metabolism

In mammals, propham is rapidly absorbed, metabolized, and excreted, primarily in the urine. The main metabolic pathways involve hydrolysis of the carbamate linkage to form isopropyl alcohol and N-phenylcarbamic acid, which is then further metabolized. Oxidation of the phenyl ring also occurs.

Environmental Fate and Ecotoxicology

Understanding the environmental fate of propham is crucial for assessing its ecological impact.

Soil Persistence and Degradation

Propham is moderately persistent in the soil environment. Its degradation is primarily mediated by soil microorganisms, which hydrolyze the carbamate bond. The half-life of propham in soil can vary depending on soil type, temperature, and moisture content, but typically ranges from 15 to 85 days.

Aquatic Ecotoxicology

Propham has a moderate to low toxicity to aquatic organisms.

| Organism | Toxicity Endpoint | Value |

| Rainbow Trout | 96-hour LC50 | 10-35 mg/L |

| Bluegill Sunfish | 96-hour LC50 | 10-20 mg/L |

| Daphnia magna | 48-hour EC50 | 4.1-12 mg/L |

Data compiled from various sources.

Due to its moderate water solubility and potential for runoff from agricultural fields, care must be taken to prevent contamination of surface waters.

Conclusion

Propham represents a landmark discovery in the field of agricultural science. Its identification as the first carbamoyl-based herbicide paved the way for the development of a wide range of related compounds that have become essential tools in modern weed management. Its dual functionality as a selective herbicide and a highly effective potato sprout inhibitor has provided significant economic benefits to agriculture for decades. While its use has declined in some regions due to the development of newer herbicides with different modes of action, the study of propham continues to provide valuable insights into plant cell division and the design of plant growth regulators. A thorough understanding of its history, mechanism of action, and toxicological profile is essential for researchers and professionals working to develop the next generation of sustainable and effective agricultural technologies.

References

-

PubChem. Propham. National Center for Biotechnology Information. [Link]

-

T3DB. Propham. The Toxin and Toxin Target Database. [Link]

-

Troyer, J. R. (2001). In the beginning: the multiple discovery of the first hormone herbicides. Weed Science, 49(2), 290-297. [Link]

-

AERU. Propham. Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

-

GalChimia & Hypha Discovery. (2022). Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. [Link]

-

Morton Smith-Dawe. Propham Potato Dust. [Link]

- Google P

-

IARC. Propham. Inchem. [Link]

-

Molecular Expressions. The Pesticide Collection - Propham (Chem-Hoe). Florida State University. [Link]

-

Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences, 111(38), 13817-13822. [Link]

-

Schmit, A. C., et al. (1999). Tubulin binding sites on gamma-tubulin: identification and molecular characterization. The Journal of cell biology, 147(6), 1339-1349. [Link]

-

Wieser, M., et al. (2021). Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie (International ed. in English), 60(24), 13331-13339. [Link]

-

PubChem. Chlorpropham. National Center for Biotechnology Information. [Link]

-

ResearchGate. Comprehensive Analysis of Binding Sites in Tubulin. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Phenyl Isopropylcarbamate

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of Phenyl Isopropylcarbamate (also known as Propham, IPC). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing this important molecule.

Introduction: The Significance of Characterizing Phenyl Isopropylcarbamate

Phenyl Isopropylcarbamate (C₁₀H₁₃NO₂) is a carbamate ester widely recognized for its role as a selective herbicide and a plant growth regulator, particularly effective in controlling sprouting in stored potatoes.[1][2] The efficacy, formulation, environmental fate, and safety of such a compound are intrinsically linked to its fundamental physicochemical properties: solubility and stability. Understanding these characteristics is not an academic exercise; it is a critical prerequisite for developing stable, bioavailable formulations and for predicting its persistence and degradation pathways in the environment. This guide provides the foundational knowledge and actionable protocols to thoroughly investigate these two cornerstone properties.

Section 1: Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the logical starting point for any in-depth study. These parameters govern its behavior in various media and conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molar Mass | 179.22 g/mol | [1][2] |

| Appearance | Colorless to dark brown solid/crystals | [2][3] |

| Melting Point | 87 - 90 °C | [1][2][3] |

| logP (octanol-water) | 2.6 | [1] |

| Vapor Pressure | 0.108 mmHg at 25°C | [3] |

Section 2: Comprehensive Solubility Profiling

Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature. For a compound like Phenyl Isopropylcarbamate, this property dictates its formulation possibilities (e.g., emulsifiable concentrates), its bioavailability in biological systems, and its mobility in soil and water.

Expertise in Experimental Design: Beyond the Numbers

Simply measuring solubility is insufficient. The choice of solvent and methodology must reflect the intended application. We will explore two primary types of solubility:

-

Equilibrium Solubility: The saturated concentration of a compound in a solvent after equilibrium has been reached. This is the "gold standard" and is critical for formulation and regulatory filings.

-

Kinetic Solubility: The concentration at which a compound, initially dissolved in a high-solubility organic solvent (like DMSO), begins to precipitate when added to an aqueous medium. This is a high-throughput screening method invaluable in early discovery to flag potential issues.

Equilibrium Solubility Data

The solubility of Phenyl Isopropylcarbamate is markedly different in aqueous versus organic media.

| Solvent | Solubility Value | Temperature | Source(s) |

| Water | 100 mg/L | 25 °C | [3] |

| Water | 179 mg/L | Not Specified | [1] |

| Water | 250 mg/L | 20 °C | [3] |

| Organic Solvents | Readily Soluble | Room Temperature | [3][4] |

| (Alcohols, Ketones, Esters, Benzene, Chlorinated Solvents) |

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the definitive approach for determining thermodynamic equilibrium solubility. Its trustworthiness is established by ensuring that a true equilibrium is achieved and verified.

Methodology:

-

Preparation: Add an excess amount of solid Phenyl Isopropylcarbamate to a series of vials, each containing a different solvent of interest (e.g., water, pH 4.0 buffer, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator.

-

Scientist's Insight: Agitation must be vigorous enough to keep the solid suspended but not so aggressive as to cause particle size reduction, which could artificially inflate the solubility reading.

-

-

Sampling & Phase Separation: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Self-Validating Step: Taking samples at multiple time points is essential. Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., 48 and 72 hours).

-

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of Phenyl Isopropylcarbamate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the solubility in mg/mL or µg/mL based on the concentration measured in the saturated solution.

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Stability Assessment

The stability of a molecule determines its shelf-life, dictates storage conditions, and identifies potential degradation products that could impact efficacy or safety. Carbamates as a class are known to be susceptible to hydrolysis, particularly at the ester linkage.[5][6]

Anticipated Degradation Pathways

The primary non-microbial degradation pathway for Phenyl Isopropylcarbamate is expected to be hydrolysis of the carbamate ester bond. This reaction can be catalyzed by both acidic and alkaline conditions, yielding aniline, isopropanol, and carbon dioxide.[4]

Caption: Primary Hydrolytic Degradation Pathway of Phenyl Isopropylcarbamate.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are accelerated experiments designed to identify likely degradation products and pathways. This is essential for developing a stability-indicating analytical method, which is a regulatory requirement. The conditions are based on ICH guideline Q1A.[7][8]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Phenyl Isopropylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions. A control sample, protected from stress, should be stored at 5 °C.

-

Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Heat at 60-80 °C.

-

Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Keep at room temperature, as base-catalyzed hydrolysis is often rapid.[4]

-

Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.

-

Thermal Stress: Heat the solution at 80 °C in a neutral pH buffer.

-

Photostability: Expose the solution to a calibrated light source providing UV and visible output as per ICH Q1B guidelines.

-

-

Sampling: Take samples at various time points (e.g., 0, 2, 8, 24 hours). Before analysis, neutralize the acid and base samples.

-

Analysis: Analyze all samples using a stability-indicating HPLC method.

-

Scientist's Insight: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the temperature or duration of stress should be adjusted. The power of this study lies in generating the degradants needed to prove the analytical method's specificity.

-

-

Data Evaluation:

-

Compare the chromatograms of stressed samples to the control.

-

Identify and quantify the parent compound (Phenyl Isopropylcarbamate) and any major degradation products.

-

Perform a mass balance calculation (% Assay of Parent + % Sum of All Degradants). A result between 95-105% provides confidence that all major degradants have been detected.

-

Caption: Workflow for a Forced Degradation Study.

Conclusion

The systematic study of Phenyl Isopropylcarbamate's solubility and stability is fundamental to its successful application and risk assessment. The protocols and insights provided in this guide emphasize a methodical, self-validating approach. By determining equilibrium solubility in relevant media, researchers can design effective formulations. By executing rigorous forced degradation and long-term stability studies, scientists can ensure product quality, establish appropriate storage conditions, and develop the robust analytical methods required for regulatory acceptance. This foundational knowledge is indispensable for any professional working with this compound.

References

-

Frontiers in Microbiology. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Propanil. Retrieved from [Link]

-

SpringerLink. (n.d.). Insights into the microbial degradation and biochemical mechanisms of carbamates. Retrieved from [Link]

-

ChemBK. (2024). isopropyl N-phenylcarbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propanil | C9H9Cl2NO | CID 4933 - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways for the degradation of aromatic ring-based.... Retrieved from [Link]

-

Extension Toxicology Network. (n.d.). PROPANIL - EXTOXNET PIP. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates - PubMed. Retrieved from [Link]

-

Extension Toxicology Network. (n.d.). CHLROPROPHAM - EXTOXNET PIP. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Chlorpropham - Pesticide Fact Sheet. Retrieved from [Link]

-

HerbiGuide. (n.d.). Propanil. Retrieved from [Link]

-

California Department of Pesticide Regulation. (n.d.). Propanil Risk Characterization Document. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics - PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propham | C10H13NO2 | CID 24685 - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-chloro-isopropyl N-phenyl carbamate | C10H12ClNO2 | CID 103845835 - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). M-(1-Ethylpropyl)phenyl methylcarbamate | C13H19NO2 | CID 12643 - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Studies on the mechanism of action of isopropyl N-phenyl carbamate - PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropyl carbamate | C4H9NO2 | CID 15628 - PubChem. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). N-PHENYL-1-NAPHTHYLAMINE N-PHENYL-2-NAPHTHYLAMINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. Retrieved from [Link]

- Google Patents. (n.d.). US2615916A - Production of isopropyl n-phenyl carbamate.

- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

Sources

- 1. parchem.com [parchem.com]

- 2. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 6. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Methylethyl)carbamic Acid Phenyl Ester (Propham, CAS: 122-42-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (1-Methylethyl)carbamic Acid Phenyl Ester, commonly known as Propham or Isopropyl N-phenylcarbamate (IPC), a compound with significant applications in agriculture and notable pharmacological effects as a cholinesterase inhibitor. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug development, toxicology, and analytical sciences.

Compound Profile and Physicochemical Properties

(1-Methylethyl)carbamic Acid Phenyl Ester, identified by the CAS number 122-42-9, is a carbamate ester.[1][2][3] Historically, it has been widely used as a selective herbicide and a plant growth regulator, particularly to control sprouting in stored potatoes.[1][4] Its primary mode of action in plants involves the inhibition of mitotic processes, leading to the disruption of cell division.[5][6]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][7] |

| Molecular Weight | 179.22 g/mol | [2][3][7] |

| Appearance | White crystalline solid | [1][8] |

| Melting Point | 87-90 °C | [1][4][8] |

| Solubility | Soluble in most organic solvents; water solubility is 250 mg/L at 25°C. | [8][9][10] |

| Vapor Pressure | 0.015 mmHg | [11] |

| log Kow | 2.60 | [1] |

Mechanism of Action: Reversible Cholinesterase Inhibition

From a pharmacological and toxicological standpoint, the most critical mechanism of action of Propham in animals and humans is its role as a cholinesterase inhibitor.[1][12][13] Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[14][15][16] Inhibition of these enzymes leads to an accumulation of ACh at the synaptic cleft and neuromuscular junctions, resulting in overstimulation of cholinergic receptors.[12][17]

Propham, like other carbamates, acts as a reversible inhibitor of cholinesterases.[1][12] The mechanism involves the carbamoylation of the serine residue within the active site of the enzyme. This process forms an unstable carbamoyl-enzyme complex. While this covalent modification temporarily inactivates the enzyme, it is subject to hydrolysis, which regenerates the active enzyme. The reversible nature of this inhibition contrasts with the effectively irreversible phosphorylation caused by organophosphate inhibitors.[5][12][18]

The general mechanism can be visualized as follows:

Caption: Mechanism of Reversible Cholinesterase Inhibition by Propham.

Synthesis and Purification

The synthesis of Propham is typically achieved through the reaction of an isocyanate with an alcohol. For researchers in a laboratory setting, a common and reliable method involves the reaction of phenyl isocyanate with isopropanol.

Laboratory Scale Synthesis Protocol

This protocol outlines a general procedure for the synthesis of Propham.

Materials:

-

Phenyl isocyanate

-

Anhydrous Isopropanol

-

Anhydrous Toluene (or other suitable inert solvent)

-

Triethylamine (optional, as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isocyanate in anhydrous toluene.

-

Slowly add a stoichiometric equivalent of anhydrous isopropanol to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

A small amount of a tertiary amine catalyst, such as triethylamine, can be added to accelerate the reaction if necessary.

-

After the addition is complete, the reaction mixture is typically heated to reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified.

Purification by Recrystallization

Recrystallization is an effective method for purifying the solid Propham product.[7][19][20] The choice of solvent is critical; an ideal solvent will dissolve Propham well at elevated temperatures but poorly at room temperature or below.[21]

General Recrystallization Protocol:

-

Dissolve the crude Propham in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexane).

-

Once fully dissolved, allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

The purified crystals are then collected by vacuum filtration.

-

The crystals should be washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

The purified Propham is then dried under vacuum to remove any residual solvent.

Caption: General workflow for the synthesis and purification of Propham.

Analytical Methodologies

The detection and quantification of Propham in various matrices are crucial for both research and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of Propham, particularly for samples where thermal degradation is a concern.

Example HPLC Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm).[4]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 235 nm.[4]

-

Sample Preparation: A sample can be extracted with acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) with a Florisil or similar cartridge.[4]

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), provides high sensitivity and selectivity for Propham analysis.

Example GC Protocol:

-

Instrumentation: Gas chromatograph with a thermionic detector (NPD) or mass spectrometer (MS).

-

Column: Fused silica capillary column (e.g., CP Sil 5CB).[14]

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient program, for instance, starting at 60°C and ramping to 220°C.

-

Detector Temperature: 300 °C.

-

Sample Preparation: Extraction with a suitable solvent like methylene chloride, followed by centrifugation and concentration of the extract.[14] An internal standard, such as 2-chloroaniline, can be used for quantification.[14]

Pharmacokinetics and Toxicology

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have provided insights into the pharmacokinetic profile of Propham.

-

Absorption: Propham is well absorbed from the gastrointestinal tract.[22]

-

Distribution: Following absorption, the compound and its metabolites are distributed throughout the body, with the highest concentrations typically found in the kidneys.[22]

-

Metabolism: The primary metabolic pathways involve hydrolysis of the carbamate ester linkage to yield isopropyl N-2-hydroxycarbanilate, aniline, and carbon dioxide.[4] In some microorganisms, it can be metabolized to aniline.[22]

-

Excretion: The majority of an administered dose is rapidly excreted, primarily in the urine (80-96%), with smaller amounts eliminated in the feces and expired air.[22][23]

| PK Parameter | Observation in Rats | Reference |

| Primary Route of Excretion | Urine | [22] |

| Major Excretion Products | Metabolites of Propham | [22] |

| Tissue Distribution | Highest concentration in the kidneys | [22] |

| Metabolic Pathways | Hydrolysis and oxidation | [23] |

Toxicological Profile

Propham exhibits low acute oral and dermal toxicity.[24] The primary toxicological concern is related to its cholinesterase-inhibiting activity.

-

Acute Toxicity: Symptoms of acute exposure are consistent with a cholinergic crisis and can include excessive salivation, nausea, vomiting, abdominal pain, diarrhea, and in severe cases, muscle weakness, convulsions, and respiratory distress.[12]

-

Chronic Toxicity: Long-term, high-level exposure has been associated with neuropsychological effects.[12]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Propham as Group 3, meaning it is not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and limited or inadequate evidence in experimental animals.[25]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Propham.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

-

Beernaert, H., & Hucorne, P. (1991). A simple and quick gas chromatographic method for the determination of propham and chlorpropham in potatoes. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 193(5), 433–435. [Link]

-

Reversible inhibition of acetylcholinesterase by carbamates or huperzine A increases residual activity of the enzyme upon soman challenge. Toxicology, 233(1-3), 64-73. [Link]

-

Why are carbamates capable of inhibiting acetylcholinesterase? Quora. [Link]

-

Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5055-5063. [Link]

-

Propham. PubChem. [Link]

-

The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. [Link]

-

Propham (Pesticide residues in food: 1992 evaluations Part II Toxicology). INCHEM. [Link]

-

Propham. PubChem. [Link]

-

Propham. T3DB. [Link]

-

Propham. ESSLAB. [Link]

-

Propham. Toxno. [Link]

-

Carbamic acid, phenyl-, 1-methylethyl ester. NIST WebBook. [Link]

-

Propham. Wikipedia. [Link]

-

Synthesis of isopropyl N-phenylcarbamate. PrepChem.com. [Link]

- Production of isopropyl n-phenyl carbamate.

-

Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts. SciSpace. [Link]

-

Propham: CAS # 122-42-9 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]

-

Recrystallization and purification techniques for getting a pure sample. Stack Exchange. [Link]

-

Pesticide Fact Sheet: Propham (Isopropyl Carbanilate). EPA. [Link]

-

[Analysis of phenmedipham in agricultural products by HPLC]. PubMed. [Link]

-

Propham (IARC Summary & Evaluation, Volume 12, 1976). Inchem.org. [Link]

-

Carbamic acid, N-phenyl-, 1-methylethyl ester. US EPA. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Propham. T3DB. [Link]

-